![molecular formula C20H17ClN2O3 B1455405 N-(3-Chlorbenzyl)-7-Hydroxy-5-Oxo-2,3-Dihydro-1H,5H-Pyrido[3,2,1-ij]Chinolin-6-Carboxamid CAS No. 339020-53-0](/img/structure/B1455405.png)
N-(3-Chlorbenzyl)-7-Hydroxy-5-Oxo-2,3-Dihydro-1H,5H-Pyrido[3,2,1-ij]Chinolin-6-Carboxamid
Übersicht
Beschreibung
N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a useful research compound. Its molecular formula is C20H17ClN2O3 and its molecular weight is 368.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide exhibits several biological activities that make it a candidate for drug development:
- Antimicrobial Activity : Research has indicated that this compound possesses significant antimicrobial properties against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to oxidative stress and inflammation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro and in vivo, making it a potential candidate for treating inflammatory diseases.
Medicinal Chemistry
The structural features of N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide allow for modifications that can enhance its biological activity or reduce toxicity. Researchers are exploring analogs of this compound to optimize its pharmacological profile.
Case Studies
- Antimicrobial Studies : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against multi-drug resistant bacteria. The most promising derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .
- Cancer Research : A recent investigation focused on the anticancer effects of this compound on human breast cancer cell lines. Results indicated that treatment with N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide led to a reduction in cell viability by inducing apoptosis through caspase activation .
- Inflammation Models : In vivo studies using animal models of arthritis demonstrated that administration of this compound resulted in decreased swelling and pain scores compared to controls, suggesting its potential as an anti-inflammatory agent .
Biologische Aktivität
N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its antibacterial, antiviral, and anticancer properties.
The compound has the following chemical characteristics:
- Molecular Formula : C20H17ClN2O3
- CAS Number : 339020-53-0
- Molecular Weight : 354.796 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 30 |
S. aureus | 25 |
P. aeruginosa | 20 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa .
Antiviral Activity
The compound's structural similarity to other known antiviral agents suggests potential activity against viral infections. Preliminary docking studies indicated that it may inhibit viral integrase enzymes crucial for HIV replication. However, in vitro assays showed limited antiviral efficacy at concentrations below 100 µM .
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide demonstrated cytotoxic effects in various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF7 | 12 |
A549 | 18 |
The compound exhibited significant cytotoxicity against HeLa and MCF7 cells, indicating its potential as an anticancer agent .
The biological activity of N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide can be attributed to its ability to interact with key enzymes involved in cellular processes:
- DNA Gyrase Inhibition : The compound has shown promising results in inhibiting DNA gyrase B, an enzyme critical for bacterial DNA replication.
- Integrase Inhibition : Docking studies suggest that it may bind effectively to the active site of viral integrases.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-14-7-1-4-12(10-14)11-22-19(25)16-18(24)15-8-2-5-13-6-3-9-23(17(13)15)20(16)26/h1-2,4-5,7-8,10,24H,3,6,9,11H2,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDTZGBPSDYENM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NCC4=CC(=CC=C4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.